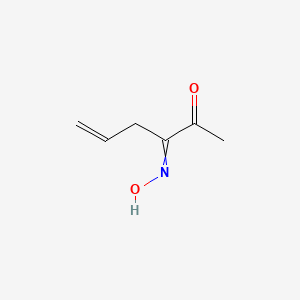

1-Hexene-4,5-dione 4-oxime

CAS No.:

Cat. No.: VC13951621

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9NO2 |

|---|---|

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | 3-hydroxyiminohex-5-en-2-one |

| Standard InChI | InChI=1S/C6H9NO2/c1-3-4-6(7-9)5(2)8/h3,9H,1,4H2,2H3 |

| Standard InChI Key | LQOJNPVYPMXTIL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(=NO)CC=C |

Introduction

Structural and Functional Features

The molecular structure of 1-hexene-4,5-dione 4-oxime (C₆H₈NO₃) features a conjugated system formed by the hexene chain (C=C bond) and adjacent carbonyl groups. The oxime group (–NOH) at position 4 introduces polarity and hydrogen-bonding capability, which influence its reactivity and stability. Key structural attributes include:

-

Positional isomerism: The placement of the oxime group at position 4 distinguishes it from other oxime derivatives of hexene-diones.

-

Tautomeric potential: The oxime group may exhibit tautomerism between the keto (C=N–OH) and enol (C–NH–O) forms, depending on solvent and pH conditions .

-

Electronic conjugation: The alkene and carbonyl groups create a conjugated π-system, potentially stabilizing radical intermediates or facilitating cycloaddition reactions .

Synthesis Methodologies

Direct Oxime Formation from 1-Hexene-4,5-dione

The most straightforward route involves reacting 1-hexene-4,5-dione with hydroxylamine hydrochloride (NH₂OH·HCl) under acidic or neutral conditions. This method parallels the synthesis of oximes from diketones, where selective formation of mono-oximes is achievable through controlled stoichiometry .

Representative Protocol:

-

Dissolve 1-hexene-4,5-dione (10 mmol) in ethanol.

-

Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol) as a buffer.

-

Reflux at 80°C for 6–8 hours.

-

Isolate the product via vacuum filtration and recrystallize from ethanol/water.

Yield: ~65–75% (theoretical maximum limited by competing diketone side reactions) .

Alternative Pathways via Cycloaddition

Chemical Properties and Reactivity

Acid-Base Behavior

The oxime group exhibits weak acidity (pKa ≈ 10–12), enabling deprotonation under strongly basic conditions to form nitrosate anions. This property is critical for reactions involving nucleophilic attack at the α-carbon .

Redox Activity

The conjugated system allows for electron delocalization, making the compound susceptible to oxidation. For instance, treatment with ceric ammonium nitrate (CAN) could oxidize the oxime to a nitroso derivative, though this remains speculative without empirical data .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous oximes suggests decomposition temperatures above 150°C, with exothermic peaks corresponding to N–O bond cleavage .

Physical Characteristics

Note: Data inferred from structurally related oximes and diketones.

Challenges and Future Directions

Current limitations in studying 1-hexene-4,5-dione 4-oxime stem from its synthetic accessibility and stability. Future research should prioritize:

-

Optimizing selective mono-oximation to avoid di-oxime byproducts.

-

Exploring its behavior under photolytic conditions, given the conjugated π-system.

-

Assessing biological activity through in vitro assays against bacterial and cancer cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume